molecular formula C11H12N2OS B1271818 3-isopropyl-2-mercaptoquinazolin-4(3H)-one CAS No. 21038-90-4

3-isopropyl-2-mercaptoquinazolin-4(3H)-one

Cat. No. B1271818
CAS RN: 21038-90-4
M. Wt: 220.29 g/mol
InChI Key: NMKBNUTUGMKWQF-UHFFFAOYSA-N
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Description

The compound 3-isopropyl-2-mercaptoquinazolin-4(3H)-one is a derivative of the quinazolinone family, a class of heterocyclic compounds that have garnered interest due to their diverse pharmacological activities. While the specific compound is not directly mentioned in the provided papers, the synthesis and properties of related 2,3-dihydroquinazolin-4(1H)-ones and their derivatives have been extensively studied, indicating the significance of this class of compounds in medicinal chemistry and organic synthesis.

Synthesis Analysis

The synthesis of quinazolinone derivatives typically involves a one-pot, multi-component reaction. For instance, 2,3-dihydroquinazolin-4(1H)-one derivatives are synthesized using isatoic anhydride, an aromatic aldehyde, and ammonium acetate or a primary amine, catalyzed by silica-bonded N-propylsulfamic acid (SBNPSA) in refluxing ethanol . Another eco-friendly method employs silica supported ferric chloride (SiO2-FeCl3) as a catalyst under solvent-free conditions . These methods highlight the versatility and adaptability of the synthesis process for quinazolinone derivatives, which could be applicable to the synthesis of 3-isopropyl-2-mercaptoquinazolin-4(3H)-one.

Molecular Structure Analysis

The molecular structure of quinazolinone derivatives is characterized by the quinazolinone core, which can be further modified at various positions to yield compounds with different properties. For example, the synthesis of 3-amino-4-hydroxyquinolin-2(1H)-one derivatives involves the reaction of methyl isocyanoacetate with isatoic anhydrides . The molecular structure of these compounds is crucial as it can influence their biological activity and interaction with biological targets.

Chemical Reactions Analysis

Quinazolinone derivatives can undergo various chemical reactions, including alkylation and acylation, as investigated in the synthesis of aminocarbostyrils . The reactivity of these compounds allows for the generation of a diverse array of derivatives, which can be tailored for specific biological activities or physical properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazolinone derivatives are influenced by their molecular structure. While the specific properties of 3-isopropyl-2-mercaptoquinazolin-4(3H)-one are not detailed in the provided papers, related compounds such as 2-((5-mercapto-1, 3, 4-oxadiazol-2-yl) methyl) benzo[d]isothiazol-3(2H)-one have shown good antimicrobial activity . This suggests that the mercapto group in the 3-isopropyl-2-mercaptoquinazolin-4(3H)-one could potentially confer similar bioactive properties.

Scientific Research Applications

Green Chemistry Synthesis

Komar et al. (2022) explored the use of deep eutectic solvents (DESs) as eco-friendly media for synthesizing substituted 2-mercaptoquinazolin-4(3H)-ones, including variants with isopropyl groups. This method showcased a green chemistry approach, emphasizing the effectiveness of DESs in the synthesis process, which were also acting as catalysts. The structures of the synthesized compounds were confirmed by NMR spectroscopy, demonstrating the potential of this method for creating a wide range of derivatives (Komar, Gazivoda Kraljević, Jerković, & Molnar, 2022).

Alkylation and Cycloalkylation Methods

Khalil (2005) discussed the phase-transfer catalyzed alkylation and cycloalkylation of 2-mercaptoquinazolin-4(3H)-one. This study highlighted the chemical versatility of this compound, showing how it undergoes monoalkylation or di- and cycloalkylation depending on the nature of the alkylating agents. This suggests potential applications in synthesizing various chemical derivatives (Khalil, 2005).

Antitumor Agent Design

Alanazi et al. (2013) focused on the design, synthesis, and biological evaluation of substituted 2-mercapto-3-phenethylquinazolines, including variants of 3-isopropyl-2-mercaptoquinazolin-4(3H)-one, as antitumor agents. Their research demonstrated that some compounds showed selective activities against renal, breast cancer, leukemia, and non-small cell lung cancer cell lines. This indicates the potential of these compounds in developing potent and selective antitumor agents (Alanazi, Al-Suwaidan, Abdel-Aziz, Mohamed, Elmorsy, & El-Azab, 2013).

Carbonic Anhydrase Inhibitors

El-Azab et al. (2020) investigated the inhibitory action of S-substituted 2-mercaptoquinazolin-4(3H)-one derivatives, including those with isopropyl groups, against human carbonic anhydrase isoforms. Their study revealed significant inhibitory effects, suggesting the usefulness of these compounds in managing diseases like glaucoma, epilepsy, arthritis, and cancer (El-Azab, Abdel-Aziz, Ahmed, Bua, Nocentini, Alsaif, Obaidullah, Hefnawy, & Supuran, 2020).

Antimicrobial Agents

El-Azab (2007) synthesized a series of substituted 2-mercaptoquinazolin-4(3H)-ones and tested them for antimicrobial activity. Some compounds showed a broad spectrum of antimicrobial activity, indicating their potential as templates for developing potent antimicrobial agents (El-Azab, 2007).

properties

IUPAC Name

3-propan-2-yl-2-sulfanylidene-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS/c1-7(2)13-10(14)8-5-3-4-6-9(8)12-11(13)15/h3-7H,1-2H3,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMKBNUTUGMKWQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=O)C2=CC=CC=C2NC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40368616
Record name 3-isopropyl-2-mercaptoquinazolin-4(3H)-one
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Molecular Weight

220.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-isopropyl-2-mercaptoquinazolin-4(3H)-one

CAS RN

21038-90-4
Record name NSC150544
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Record name 3-isopropyl-2-mercaptoquinazolin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40368616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-DIHYDRO-3-ISOPROPYL-2-THIOXO-4(3H)-QUINAZOLINONE
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